molecular formula C12H15N3OS B1345300 (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol CAS No. 910037-26-2

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol

Cat. No. B1345300
M. Wt: 249.33 g/mol
InChI Key: UXMVQNYPOJJGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is a derivative of thieno[3,2-d]pyrimidin-4-yl, which is a scaffold found in various pharmacologically active molecules. The thienopyrimidine moiety is known for its presence in compounds with diverse biological activities. The specific structure of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves the condensation of substituted thieno[2,3-d]pyrimidin-4-ones with aldehydes under acidic or alkaline conditions . The reaction can yield various products depending on the substituents present on the aldehyde and the reaction conditions. For example, the use of aldehydes with electron-withdrawing groups can lead to the formation of racemates with an asymmetric carbon atom, while electron-donating substituents favor the formation of 9-arylidene derivatives . Although the exact synthesis of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be elucidated using spectral data and single crystal X-ray analysis . These techniques allow for the determination of the arrangement of atoms within the molecule and can provide insight into the potential reactivity and interaction with other molecules. The structural features of the thienopyrimidine derivatives are crucial for their biological activity.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions, including electrophilic addition and condensation with aldehydes . The presence of active methylene groups in the molecule can influence the course of the reaction and the nature of the final products. The iodine/methanol mediated rearrangement of related compounds, such as tetraarylpiperidin-4-ones, has been described, leading to the formation of pyrrole derivatives . These reactions can be influenced by the substituents present on the initial compounds and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are not explicitly detailed in the provided papers. However, the solubility, melting point, and stability of these compounds can be inferred from their structural features and functional groups. The presence of a methanol group in (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol suggests potential for hydrogen bonding, which could affect its solubility in various solvents. The pharmacological properties, such as antifungal, antibacterial, and antioxidant activities, have been studied for related compounds, indicating the potential for biological applications .

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing the thienopyrimidine moiety have been extensively studied for their antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antibacterial, antifungal, and anti-inflammatory activities. These findings highlight the potential of thienopyrimidine derivatives in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Chemical Transformations and Derivatives

The reactivity of thienopyrimidine compounds has been explored in various chemical transformations. Vas’kevich et al. (2004) reported on the reaction of 4-aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate, yielding methyl esters and thiadiazole derivatives. This study indicates the versatility of thienopyrimidines as intermediates in organic synthesis (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).

Novel Hydrazone Derivatives

Altowyan et al. (2023) synthesized a novel hydrazone-containing thieno[2,3-d]pyrimidine with potential for further pharmacological investigation. The study involved crystal structure analysis and computational investigations, illustrating the compound's potential in drug design and development (Altowyan, Haukka, Soliman, Barakat, Boraei, & Sopaih, 2023).

Self-Condensation and Bis(Thienopyrrolyl)Methanes

Research by Torosyan et al. (2018) explored the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, leading to the formation of bis(thienopyrrolyl)methanes. This study contributes to the synthetic chemistry of thienopyrimidines, offering new pathways for the development of complex organic molecules (Torosyan, Zagitov, Gimalova, BiglovaRaisa, & Miftakhov, 2018).

properties

IUPAC Name

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMVQNYPOJJGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640412
Record name [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol

CAS RN

910037-26-2
Record name 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.